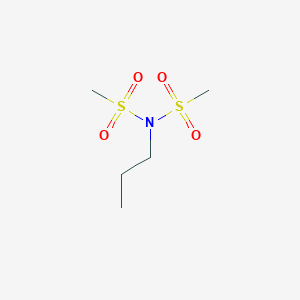
N-(Methanesulfonyl)-N-propylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-propylmethanesulfonamide is an organosulfur compound characterized by the presence of methanesulfonyl groups. This compound is notable for its stability and resistance to hydrolysis under both acidic and basic conditions . It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-propylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
CH3SO2Cl+C3H7NH2→CH3SO2N(C3H7)SO2CH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium cyanide.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .
Scientific Research Applications
N-(Methanesulfonyl)-N-propylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-propylmethanesulfonamide involves its interaction with nucleophiles and electrophiles. The methanesulfonyl groups act as electrophilic centers, facilitating nucleophilic attack and subsequent chemical transformations . The compound’s stability and resistance to hydrolysis make it a valuable reagent in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Used to prepare methanesulfonates and sulfonamides.
Methanesulfonyl Azide: Utilized for introducing diazo compounds into other molecules.
Tosylates: Similar to methanesulfonyl compounds but with a toluenesulfonyl group instead of a methanesulfonyl group.
Uniqueness
N-(Methanesulfonyl)-N-propylmethanesulfonamide is unique due to its dual methanesulfonyl groups, which provide enhanced stability and resistance to hydrolysis compared to other sulfonamides. This makes it particularly useful in applications requiring robust chemical stability .
Properties
CAS No. |
89912-98-1 |
|---|---|
Molecular Formula |
C5H13NO4S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
N-methylsulfonyl-N-propylmethanesulfonamide |
InChI |
InChI=1S/C5H13NO4S2/c1-4-5-6(11(2,7)8)12(3,9)10/h4-5H2,1-3H3 |
InChI Key |
BFOMFEIWQPNZEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


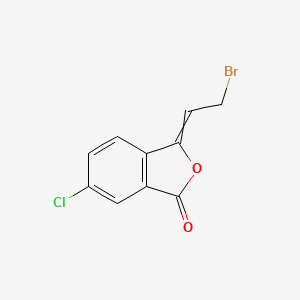
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
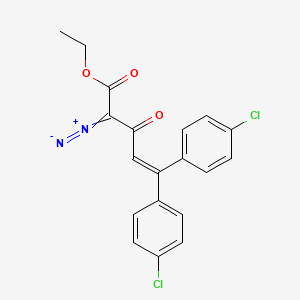
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
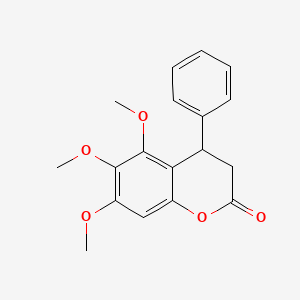
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

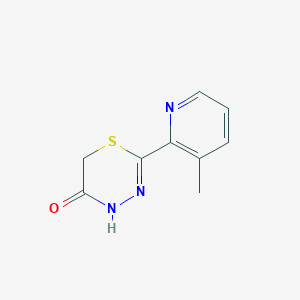
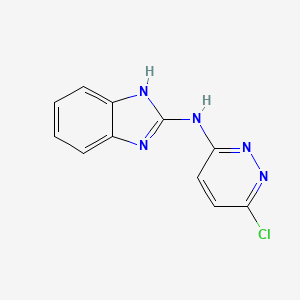
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
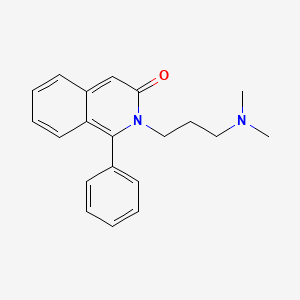
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
